molecular formula C13H18N2O4 B14845819 Tert-butyl (5-acetyl-6-hydroxypyridin-2-YL)methylcarbamate

Tert-butyl (5-acetyl-6-hydroxypyridin-2-YL)methylcarbamate

Cat. No.: B14845819
M. Wt: 266.29 g/mol
InChI Key: FRMTXVYHAKVDJR-UHFFFAOYSA-N
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Description

Tert-butyl (5-acetyl-6-hydroxypyridin-2-YL)methylcarbamate is an organic compound with the molecular formula C13H18N2O4 and a molecular weight of 266.29 g/mol . This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a hydroxypyridinyl moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (5-acetyl-6-hydroxypyridin-2-YL)methylcarbamate typically involves the reaction of 5-acetyl-6-hydroxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-acetyl-6-hydroxypyridin-2-YL)methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the acetyl group can produce an alcohol .

Scientific Research Applications

Tert-butyl (5-acetyl-6-hydroxypyridin-2-YL)methylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl (5-acetyl-6-hydroxypyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxyl and acetyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

tert-butyl N-[(5-acetyl-6-oxo-1H-pyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C13H18N2O4/c1-8(16)10-6-5-9(15-11(10)17)7-14-12(18)19-13(2,3)4/h5-6H,7H2,1-4H3,(H,14,18)(H,15,17)

InChI Key

FRMTXVYHAKVDJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(NC1=O)CNC(=O)OC(C)(C)C

Origin of Product

United States

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